- An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons, Heterocycles, 2015, 90(2), 919-927
Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
Numero CAS:958244-59-2
MF:C12H8BrIO
MW:374.999794960022
CID:3038451
Update Time:2023-09-11
2-bromo-1-(2-iodophenoxy)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-bromo-1-(2-iodophenoxy)benzene
- 2-bromo-2'-iododiphenyl ether
- 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
-
- Inchi: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- Chiave InChI: SDRJFZRBYMCVCE-UHFFFAOYSA-N
- Sorrisi: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1
Proprietà calcolate
- Massa esatta: 373.88000
Proprietà sperimentali
- PSA: 9.23000
- LogP: 4.84600
2-bromo-1-(2-iodophenoxy)benzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 5 min, rt → 200 °C
Riferimento
- One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts, Organic Letters, 2022, 24(13), 2562-2566
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 12 h, 25 °C
Riferimento
- Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers, Angewandte Chemie, 2018, 57(38), 12313-12317
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
Riferimento
- Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage, Organic Letters, 2015, 17(1), 70-73
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 Reagents: Potassium iodide
1.2 Reagents: Potassium iodide
Riferimento
- Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether, European Journal of Organic Chemistry, 2007, (27), 4483-4486
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Cupric acetate Solvents: Dichloromethane ; 48 h, rt
Riferimento
- Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes, Chemical Science, 2022, 13(7), 1992-2000
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide , Water ; 1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Riferimento
- Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices, China, , ,
2-bromo-1-(2-iodophenoxy)benzene Raw materials
- 2-(2-bromophenoxy)aniline
- 1-Fluoro-2-nitrobenzene
- 2-Iodophenol
- (2-Bromophenyl)boronic acid
- (2-Bromophenyl)[2-[[(trifluoromethyl)sulfonyl]oxy]phenyl]iodonium
2-bromo-1-(2-iodophenoxy)benzene Preparation Products
2-bromo-1-(2-iodophenoxy)benzene Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso